1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

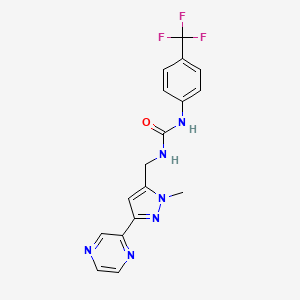

The compound 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea features a pyrazole core substituted with a methyl group at the 1-position and a pyrazine ring at the 3-position. A urea linker bridges the pyrazole-methyl group to a 4-(trifluoromethyl)phenyl moiety. This structure combines a heterocyclic pyrazine (a diazine with two nitrogen atoms) and a trifluoromethylphenyl group, both of which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Properties

IUPAC Name |

1-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O/c1-26-13(8-14(25-26)15-10-21-6-7-22-15)9-23-16(27)24-12-4-2-11(3-5-12)17(18,19)20/h2-8,10H,9H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGFAXGQAFEMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, a pyrazinyl group, and a trifluoromethylphenyl moiety, contributing to its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 353.30 g/mol.

The biological activity of 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may involve:

- Hydrogen bonding : The urea moiety can form hydrogen bonds with target proteins.

- Hydrophobic interactions : The trifluoromethyl group enhances the lipophilicity, allowing better membrane penetration.

- Van der Waals forces : These interactions contribute to the stability of the compound when bound to its targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including variations similar to 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| Compound B | NCI-H460 | 0.46 ± 0.04 | Apoptosis induction |

| Compound C | HepG2 | 26 | Growth inhibition |

These compounds displayed significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can lead to enhanced biological activity .

Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against specific bacterial strains. Preliminary studies indicate that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted by Li et al. evaluated several pyrazole derivatives for their anticancer properties, including compounds structurally related to 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. The findings revealed that certain derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cell lines, demonstrating significant potency in inhibiting cancer cell proliferation .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various pyrazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5–2 µg/mL, suggesting strong antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Comparable compounds typically substitute the pyrazine with fluorophenyl or trifluoromethylphenyl groups. For example:

- 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea () replaces pyrazine with a 4-fluorophenyl group .

- 1-(3-fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea () retains a trifluoromethylpyrazole but links urea to a 3-fluorophenyl group .

Table 1: Structural Comparison

Key Differences :

- Pyrazine introduction may require specialized catalysts (e.g., CuI or Pd-based systems) compared to fluorophenyl groups, which are often added via nucleophilic aromatic substitution .

- The trifluoromethyl group in the target’s urea moiety could enhance lipophilicity compared to fluorophenyl analogs .

SAR Trends :

Physicochemical Properties

- Molecular Weight : ~400 g/mol (estimated), comparable to ’s compound (420.3 g/mol).

- logP : Predicted higher lipophilicity than fluorophenyl analogs due to pyrazine’s aromatic nitrogen atoms and trifluoromethyl group.

- Solubility : Pyrazine’s polarity may improve aqueous solubility relative to purely aromatic substituents.

Q & A

Q. Optimization Strategies :

- Use continuous flow synthesis to enhance reaction efficiency and reduce side products.

- Monitor reactions via TLC or HPLC to identify optimal stopping points.

- Adjust solvent polarity (e.g., THF vs. DMF) to improve yields in urea coupling steps .

How can spectroscopic and crystallographic methods be employed to characterize its structure?

Q. Basic Research Focus

- Spectroscopy :

- X-ray Crystallography :

- Single-crystal X-ray diffraction resolves bond lengths and dihedral angles. For example, the pyrazole ring typically forms dihedral angles of 15–50° with adjacent aromatic groups, influencing molecular packing .

- Software like SHELXL refines structural models, while ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Q. Advanced Research Focus

- Substituent Variation :

- Biological Assays :

Case Study : Analogous compounds with furan or thiophene substitutions showed reduced plasma protein binding, enhancing bioavailability .

What computational approaches are effective in predicting target interactions and binding modes?

Q. Advanced Research Focus

- Molecular Docking :

- MD Simulations :

- QSAR Modeling :

- Develop regression models correlating substituent electronegativity (Hammett constants) with inhibitory activity .

What challenges arise in resolving its crystal structure, and how can they be mitigated?

Q. Advanced Research Focus

- Challenges :

- Solutions :

How do structural analogs compare in terms of reactivity and pharmacological profiles?

Q. Advanced Research Focus

- Key Analogs :

- 1-(4-chlorophenyl)methyl analog : Higher metabolic stability but reduced solubility .

- Thiophene-substituted analog : Enhanced kinase selectivity due to sulfur-mediated π-stacking .

- Reactivity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.